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molecular formula C12H15BrO2S B8588789 1-bromo-3-cyclohexylsulfonylbenzene

1-bromo-3-cyclohexylsulfonylbenzene

Cat. No. B8588789
M. Wt: 303.22 g/mol
InChI Key: SIPWPPGJSIBYBM-UHFFFAOYSA-N
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Patent
US07442839B2

Procedure details

A stirred solution of 3-bromophenyl cyclohexyl sulfide (3.89 g) in DCM (200 ml) under nitrogen was treated with meta-chloroperbenzoic acid (57% pure, 8.69 g), and stirred at room temperature for 1.5 h. The reaction mixture was poured into water and washed with aqueous sodium sulphite until no peracid remained. The organic phase was washed with brine and dried (MgSO4). Filtration and removal of the solvent under reduced pressure gave the title compound (3.63 g). LCMS RT=3.33 min.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:23])C=1.[OH2:26]>C(Cl)Cl>[CH:1]1([S:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=2)(=[O:23])=[O:26])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C1(CCCCC1)SC1=CC(=CC=C1)Br
Name
Quantity
8.69 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium sulphite until no peracid
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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